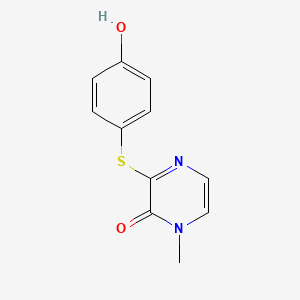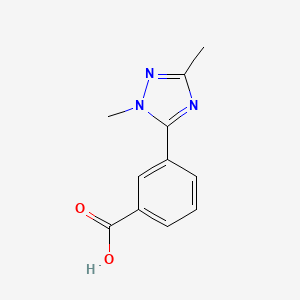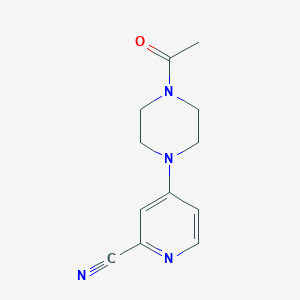
3-(Oxan-4-ylsulfanylmethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxan-4-ylsulfanylmethyl)pyridin-2-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as 2-(4-mercapto-4H-1,2,4-triazol-3-yl)pyridin-3-amine and has the molecular formula C8H9N3OS.
Mechanism of Action
The mechanism of action of 3-(Oxan-4-ylsulfanylmethyl)pyridin-2-amine involves the inhibition of tyrosine kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Oxan-4-ylsulfanylmethyl)pyridin-2-amine have been studied extensively in vitro and in vivo. It has been found to exhibit potent anti-proliferative and anti-tumor activity in various cancer cell lines. Additionally, it has been found to induce apoptosis or programmed cell death in cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-(Oxan-4-ylsulfanylmethyl)pyridin-2-amine is its potent inhibitory activity against tyrosine kinases, which makes it a promising candidate for the development of anti-cancer drugs. However, its limitations include its low solubility in water and its potential toxicity to normal cells.
Future Directions
The future directions for the research on 3-(Oxan-4-ylsulfanylmethyl)pyridin-2-amine include the development of more efficient and selective inhibitors of tyrosine kinases, which can be used as anti-cancer drugs. Additionally, the compound can be further modified to improve its solubility and reduce its toxicity to normal cells. The potential applications of this compound in other fields such as agriculture and material science can also be explored.
Synthesis Methods
The synthesis of 3-(Oxan-4-ylsulfanylmethyl)pyridin-2-amine involves the reaction of 3-chloro-2-pyridinamine with 4-mercapto-1,2,4-triazole in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at a specific temperature and pressure.
Scientific Research Applications
3-(Oxan-4-ylsulfanylmethyl)pyridin-2-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes such as tyrosine kinases, which are involved in the development of cancer.
properties
IUPAC Name |
3-(oxan-4-ylsulfanylmethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c12-11-9(2-1-5-13-11)8-15-10-3-6-14-7-4-10/h1-2,5,10H,3-4,6-8H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZTUGZPFWLZDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCC2=C(N=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1-Ethylpyrazol-4-yl)amino]-1-methylpyrazin-2-one](/img/structure/B7568638.png)
![1-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyrazin-2-one](/img/structure/B7568646.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7568651.png)

![[3-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568680.png)
![[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B7568685.png)
![4-[1-Hydroxy-2-(1,4-oxazepan-4-yl)ethyl]benzonitrile](/img/structure/B7568690.png)
![4-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7568691.png)
![3-[(3-Hydroxypyrrolidin-1-yl)sulfonylmethyl]benzoic acid](/img/structure/B7568699.png)
![N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide](/img/structure/B7568702.png)


![4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7568719.png)